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Compound of Interest

Compound Name: PSB-17365

Cat. No.: B610312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the selectivity profile of PSB-0739, a potent

P2Y12 receptor antagonist. In the absence of data for "PSB-17365," this document focuses on

the well-characterized compound PSB-0739, which is likely the intended subject of inquiry. The

performance of PSB-0739 is objectively compared with other clinically relevant P2Y12 receptor

antagonists: clopidogrel, prasugrel, and ticagrelor. All quantitative data are summarized in

clear, structured tables, and detailed methodologies for key experiments are provided.

Comparative Selectivity Profile of P2Y12 Receptor
Antagonists
The selectivity of a drug for its intended target over other related targets is a critical determinant

of its therapeutic efficacy and safety profile. The following table summarizes the binding

affinities (Ki in nM) of PSB-0739 and the active metabolites of clopidogrel and prasugrel, as

well as ticagrelor, for various P2Y receptor subtypes. A lower Ki value indicates a higher

binding affinity.
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Compound P2Y12 (Ki, nM) P2Y1 (Ki, nM) P2Y13 (Ki, nM)
Other P2Y
Receptors

PSB-0739 24.9[1] > 10,000 > 10,000

High selectivity

over other P2Y

subtypes

Clopidogrel

(active

metabolite)

~140 > 1,000 Weak activity

Data on other

subtypes is

limited

Prasugrel (active

metabolite)
~50 > 1,000 Weak activity

Data on other

subtypes is

limited

Ticagrelor 2[2] > 1,000 4,200

Also blocks the

equilibrative

nucleoside

transporter 1

(ENT1)[3]

Note: The active metabolites of clopidogrel and prasugrel are the pharmacologically active

forms that bind to the P2Y12 receptor.

Experimental Protocols
Detailed methodologies for the key experiments used to determine the selectivity and

functional activity of these compounds are outlined below.

Radioligand Binding Assay for P2Y12 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a test compound for the P2Y12

receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

Human platelet membranes or cell lines expressing the recombinant human P2Y12 receptor.

Radioligand: [³H]PSB-0413 or [³³P]2-MeSADP.
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Test compounds: PSB-0739, active metabolites of clopidogrel or prasugrel, ticagrelor.

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA.

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

Glass fiber filters (e.g., Whatman GF/C).

Scintillation fluid.

Scintillation counter.

Procedure:

Membrane Preparation: Prepare platelet membranes from human blood or harvest cells

expressing the P2Y12 receptor. Homogenize in assay buffer and centrifuge to pellet the

membranes. Resuspend the membrane pellet in fresh assay buffer.

Assay Setup: In a 96-well plate, add the following in triplicate:

Assay buffer (for total binding).

A high concentration of a non-radiolabeled P2Y12 antagonist (e.g., 10 µM 2-MeSADP) for

determining non-specific binding.

Increasing concentrations of the test compound.

Radioligand Addition: Add the radioligand at a concentration close to its Kd value to all wells.

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow binding to

reach equilibrium.

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell

harvester. This separates the receptor-bound radioligand from the free radioligand.

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound

radioligand.
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Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and

measure the radioactivity using a scintillation counter.

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the

total binding. Determine the IC50 value (the concentration of the test compound that inhibits

50% of the specific radioligand binding) by non-linear regression analysis. Calculate the Ki

value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the

concentration of the radioligand and Kd is its dissociation constant.

ADP-Induced Platelet Aggregation Assay (Light
Transmission Aggregometry)
This functional assay measures the ability of a compound to inhibit platelet aggregation

induced by adenosine diphosphate (ADP).

Materials:

Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.

Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

Adenosine diphosphate (ADP) solution.

Test compounds: PSB-0739, active metabolites of clopidogrel or prasugrel, ticagrelor.

Light Transmission Aggregometer.

Cuvettes with stir bars.

Procedure:

PRP and PPP Preparation: Centrifuge the whole blood at a low speed (e.g., 200 x g) for 15

minutes to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 10

minutes to obtain PPP.

Aggregometer Setup: Calibrate the aggregometer by setting 0% light transmission with PRP

and 100% light transmission with PPP.
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Assay:

Pipette PRP into a cuvette with a stir bar and place it in the aggregometer at 37°C.

Add the test compound at various concentrations (or vehicle control) and incubate for a

specified time (e.g., 2-5 minutes).

Add ADP to induce platelet aggregation.

Measurement: Record the change in light transmission over time as the platelets aggregate.

Data Analysis: The maximum aggregation percentage is determined for each concentration

of the test compound. The IC50 value (the concentration of the compound that inhibits 50%

of the ADP-induced aggregation) is calculated.
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Caption: P2Y12 receptor signaling pathway in platelet activation.
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Caption: Workflow for determining the selectivity profile of a P2Y12 antagonist.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Competitive mode and site of interaction of ticagrelor at the human platelet P2Y12 -
receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

2. selleck.co.jp [selleck.co.jp]

3. Pharmacological characterization of P2Y receptor subtypes – an update - PMC
[pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Evaluating the Selectivity Profile of PSB-0739: A
Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b610312#evaluating-the-selectivity-profile-of-psb-
17365]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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